molecular formula C16H18N2O4S B2858406 Methyl 7-(3-methylbenzyl)-5,8-dioxohexahydro[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate CAS No. 1007922-31-7

Methyl 7-(3-methylbenzyl)-5,8-dioxohexahydro[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate

Cat. No. B2858406
CAS RN: 1007922-31-7
M. Wt: 334.39
InChI Key: NOMFNFCRRZSOPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 7-(3-methylbenzyl)-5,8-dioxohexahydro[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate is a useful research compound. Its molecular formula is C16H18N2O4S and its molecular weight is 334.39. The purity is usually 95%.
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Scientific Research Applications

Monoamine Oxidase Inhibitory Activity

One pivotal area of research involves the synthesis and biological evaluation of compounds for their potential as selective inhibitors of monoamine oxidase A and B. For instance, studies have synthesized new series of compounds through complex multistep reactions, leading to the identification of selective inhibitors for monoamine oxidase isozymes. These findings not only expand the understanding of enzyme inhibition mechanisms but also pave the way for developing therapeutic agents targeting neuropsychiatric disorders (Ahmad et al., 2019).

Cytotoxicity and Apoptotic Activity

Research into novel pyrazole and benzo[d]thiazole derivatives containing hydrazinecarboximidamide substituents has demonstrated significant cytotoxicity and apoptotic activity against cancer cell lines. These compounds, through meticulous synthesis and evaluation, exhibit potent in vitro anti-proliferative activity and induce apoptosis in cancer cells, showcasing their potential as anticancer agents (Liu et al., 2019).

Antitumor Evaluations

The synthesis of pyrazole and thiophene derivatives followed by their antitumor evaluations against various human tumor cell lines reveals promising compounds with potent antitumor activities. Such research contributes valuable insights into the development of new therapeutic options for cancer treatment (Mohareb et al., 2015).

Antimicrobial and Antifungal Activities

The development of new molecules with potential antimicrobial and antifungal activities remains a critical area of research. Studies on 1,3,4-thiadiazole derivatives, for instance, have identified compounds with significant activity against a range of microbial pathogens, highlighting their potential in addressing the challenge of microbial resistance (Shehadi et al., 2022).

Insecticidal Activity

Investigations into the stereochemical basis for the insecticidal activity of certain compounds provide insight into the role of molecular configuration in enhancing efficacy against pests. Such research not only aids in the development of more effective insecticides but also contributes to the understanding of action mechanisms at the molecular level (Hasan et al., 1996).

properties

IUPAC Name

methyl 7-[(3-methylphenyl)methyl]-5,8-dioxo-1,3,6,8a-tetrahydro-[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c1-10-4-3-5-11(6-10)7-17-8-13(19)18-12(14(17)20)9-23-15(18)16(21)22-2/h3-6,12,15H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOMFNFCRRZSOPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2CC(=O)N3C(C2=O)CSC3C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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